molecular formula C15H14N4O4S B14719838 1-[(Z)-(2,4-dihydroxyphenyl)methylideneamino]-3-[(E)-(2,4-dihydroxyphenyl)methylideneamino]thiourea CAS No. 6344-97-4

1-[(Z)-(2,4-dihydroxyphenyl)methylideneamino]-3-[(E)-(2,4-dihydroxyphenyl)methylideneamino]thiourea

Cat. No.: B14719838
CAS No.: 6344-97-4
M. Wt: 346.4 g/mol
InChI Key: RRZGDZQNLHDYRO-NIVQCIBKSA-N
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Description

1-[(Z)-(2,4-dihydroxyphenyl)methylideneamino]-3-[(E)-(2,4-dihydroxyphenyl)methylideneamino]thiourea is a synthetic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of two 2,4-dihydroxyphenyl groups attached to a thiourea backbone through imine linkages. The compound’s structure allows it to participate in various chemical reactions, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(Z)-(2,4-dihydroxyphenyl)methylideneamino]-3-[(E)-(2,4-dihydroxyphenyl)methylideneamino]thiourea typically involves the condensation reaction between 2,4-dihydroxybenzaldehyde and thiourea in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete condensation and formation of the desired product.

    Step 1: Dissolve 2,4-dihydroxybenzaldehyde in ethanol.

    Step 2: Add thiourea to the solution.

    Step 3: Add a few drops of hydrochloric acid as a catalyst.

    Step 4: Reflux the mixture for several hours.

    Step 5: Cool the reaction mixture and filter the precipitated product.

    Step 6: Wash the product with cold ethanol and dry it under vacuum.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The reaction conditions remain similar, but the process is optimized for higher yield and purity. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1-[(Z)-(2,4-dihydroxyphenyl)methylideneamino]-3-[(E)-(2,4-dihydroxyphenyl)methylideneamino]thiourea undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the imine groups to amine groups.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

1-[(Z)-(2,4-dihydroxyphenyl)methylideneamino]-3-[(E)-(2,4-dihydroxyphenyl)methylideneamino]thiourea has several scientific research applications, including:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.

    Biology: Investigated for its antioxidant and antimicrobial activities.

    Medicine: Studied for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.

    Industry: Used in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 1-[(Z)-(2,4-dihydroxyphenyl)methylideneamino]-3-[(E)-(2,4-dihydroxyphenyl)methylideneamino]thiourea involves its interaction with various molecular targets and pathways:

    Antioxidant Activity: The compound can scavenge free radicals and reduce oxidative stress by donating hydrogen atoms from its hydroxyl groups.

    Antimicrobial Activity: It disrupts the cell membrane of microorganisms, leading to cell lysis and death.

    Anticancer Activity: The compound induces apoptosis in cancer cells by activating caspase enzymes and disrupting mitochondrial function.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(Z)-(4-methoxyphenyl)methylideneamino]-3-[(E)-(4-methoxyphenyl)methylideneamino]thiourea
  • 1-[(Z)-(4-hydroxyphenyl)methylideneamino]-3-[(E)-(4-hydroxyphenyl)methylideneamino]thiourea
  • 1-[(Z)-(2-hydroxyphenyl)methylideneamino]-3-[(E)-(2-hydroxyphenyl)methylideneamino]thiourea

Uniqueness

1-[(Z)-(2,4-dihydroxyphenyl)methylideneamino]-3-[(E)-(2,4-dihydroxyphenyl)methylideneamino]thiourea is unique due to the presence of two 2,4-dihydroxyphenyl groups, which enhance its antioxidant and antimicrobial properties. The specific arrangement of hydroxyl groups also allows for unique interactions with metal ions, making it a valuable ligand in coordination chemistry.

Properties

CAS No.

6344-97-4

Molecular Formula

C15H14N4O4S

Molecular Weight

346.4 g/mol

IUPAC Name

1-[(Z)-(2,4-dihydroxyphenyl)methylideneamino]-3-[(E)-(2,4-dihydroxyphenyl)methylideneamino]thiourea

InChI

InChI=1S/C15H14N4O4S/c20-11-3-1-9(13(22)5-11)7-16-18-15(24)19-17-8-10-2-4-12(21)6-14(10)23/h1-8,20-23H,(H2,18,19,24)/b16-7-,17-8+

InChI Key

RRZGDZQNLHDYRO-NIVQCIBKSA-N

Isomeric SMILES

C1=CC(=C(C=C1O)O)/C=N/NC(=S)N/N=C\C2=C(C=C(C=C2)O)O

Canonical SMILES

C1=CC(=C(C=C1O)O)C=NNC(=S)NN=CC2=C(C=C(C=C2)O)O

Origin of Product

United States

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